4-Bromo-3-methoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of related bromo-methoxypyridine derivatives has been reported through various methods. For instance, an efficient synthesis of brominated pyridine derivatives involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (THF) and dichloromethane (CH2Cl2), yielding 2-methoxypyridine-3-carboxylic esters as main products (Hirokawa et al., 2000). Another example includes the reductive amination of Schiff's bases leading to bromo- and methoxy- substituted tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives (Zlatoidský & Gabos, 2009).
Molecular Structure Analysis
The crystal structure of bromo-methoxypyridine derivatives, such as (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, reveals the insertion of bromo and methoxy groups at specific positions on the pyridine ring, elucidating the molecular configuration and possible tautomeric forms (Yokoyama et al., 1998).
Chemical Reactions and Properties
Brominated pyridine derivatives undergo various chemical reactions, including cross-coupling reactions facilitated by palladium catalysis, which are essential for constructing complex organic molecules. For example, 4-bromopyridine derivatives have been utilized in fluoride-promoted, Pd-catalyzed cross-coupling reactions to yield biaryls (McElroy & DeShong, 2003).
Scientific Research Applications
Chemical Synthesis and Reactivity
4-Bromo-3-methoxypyridine is utilized as a starting material in the synthesis of complex organic compounds, demonstrating its versatility and utility in organic chemistry. For instance, its nitration yields unique nitro derivatives, showcasing its reactivity and potential in creating structurally diverse molecules for various applications (Hertog, Ammers, & Schukking, 2010). Moreover, it serves as a precursor in the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, which exhibit significant bacteriostatic and tuberculostatic activities, highlighting its importance in developing new antimicrobial agents (Miszke et al., 2008).
Photodynamic Therapy Applications
The modification of 4-Bromo-3-methoxypyridine derivatives has been explored in the synthesis of zinc phthalocyanine complexes, which exhibit high singlet oxygen quantum yields. These complexes are promising for photodynamic therapy applications, demonstrating the potential of 4-Bromo-3-methoxypyridine derivatives in the development of novel therapeutic agents for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4-Bromo-3-methoxypyridine have been synthesized and evaluated for their antimicrobial properties. These studies provide valuable insights into the structure-activity relationships necessary for designing more effective antimicrobial agents, thus contributing significantly to the field of drug discovery (Bogdanowicz et al., 2013).
Material Science and Nonlinear Optics
The compound has also found applications in material science, particularly in the development of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics. These materials show promise in advancing the field of optical technologies by providing novel materials with desirable optical properties (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety And Hazards
4-Bromo-3-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
4-bromo-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLJPJHDXLJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549617 | |
Record name | 4-Bromo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxypyridine | |
CAS RN |
109911-38-8 | |
Record name | 4-Bromo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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